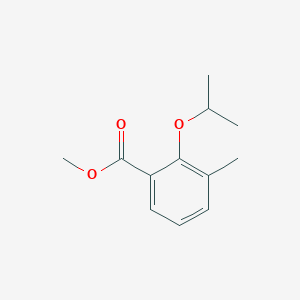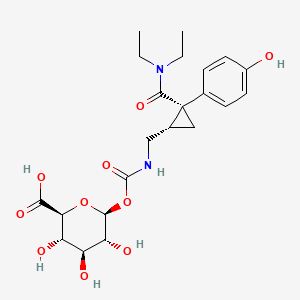
2-(3-Acetamidophenyl)-N,N-dipropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Acetamidophenyl)-N,N-dipropylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with N,N-dipropylacetamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamidophenyl)-N,N-dipropylacetamide typically involves the acylation of 3-aminoacetophenone with N,N-dipropylacetamide. The reaction is carried out under controlled conditions, often using a suitable catalyst to facilitate the process. The reaction can be summarized as follows:
Starting Materials: 3-aminoacetophenone and N,N-dipropylacetamide.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) is used.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-100°C) in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
化学反応の分析
Types of Reactions
2-(3-Acetamidophenyl)-N,N-dipropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring or amide group.
科学的研究の応用
2-(3-Acetamidophenyl)-N,N-dipropylacetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(3-Acetamidophenyl)-N,N-dipropylacetamide involves its interaction with specific molecular targets in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, leading to analgesic and anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 2-(3-Acetamidophenyl)-N,N-dimethylacetamide
- 2-(3-Acetamidophenyl)-N,N-diethylacetamide
- 2-(3-Acetamidophenyl)-N,N-dibutylacetamide
Uniqueness
2-(3-Acetamidophenyl)-N,N-dipropylacetamide is unique due to its specific substitution pattern and the presence of N,N-dipropyl groups This structural uniqueness may confer distinct pharmacological properties and reactivity compared to its analogs
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
2-(3-acetamidophenyl)-N,N-dipropylacetamide |
InChI |
InChI=1S/C16H24N2O2/c1-4-9-18(10-5-2)16(20)12-14-7-6-8-15(11-14)17-13(3)19/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,17,19) |
InChIキー |
YBKIQOQQEBVCQL-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C(=O)CC1=CC(=CC=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B13843777.png)
![Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate](/img/structure/B13843781.png)
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)
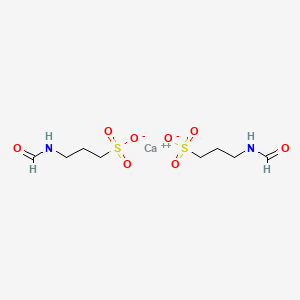
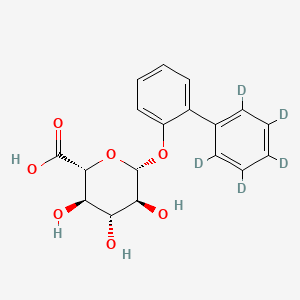
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)
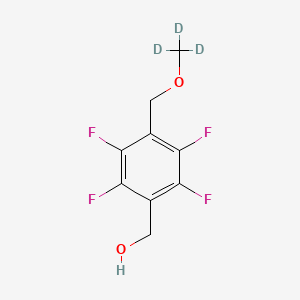

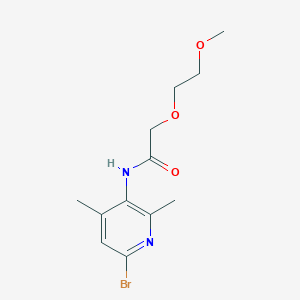


![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
